molecular formula C11H10N2O4 B099723 Ethyl 6-nitro-1H-indole-2-carboxylate CAS No. 16792-45-3

Ethyl 6-nitro-1H-indole-2-carboxylate

Cat. No.: B099723
CAS No.: 16792-45-3
M. Wt: 234.21 g/mol
InChI Key: SOMZLSPJSSDTAP-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10N2O4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate typically involves the nitration of ethyl indole-2-carboxylate. One common method includes the reaction of ethyl indole-2-carboxylate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 6-position of the indole ring .

Chemical Reactions Analysis

Ethyl 6-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-nitro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Biological Activity

Ethyl 6-nitro-1H-indole-2-carboxylate (CAS No. 16792-45-3) is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a nitro group at the 6-position of the indole ring and a carboxylate moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
Melting Point: 194-196 °C
Purity: ≥ 97%

Structural Characteristics

This compound features an indole core, which is a common scaffold in many biologically active compounds. The nitro group at position 6 and the carboxylate group at position 2 enhance its reactivity and interaction with biological targets.

This compound interacts with various biological targets, leading to multiple biochemical effects:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and viral replication.
  • Receptor Modulation: It may modulate receptor activities, influencing signaling pathways critical for cell proliferation and survival.
  • Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, particularly against HIV integrase, by chelating metal ions essential for viral DNA integration.

Biochemical Pathways

Indole derivatives like this compound are known to influence various pathways, including apoptosis, cell cycle regulation, and inflammatory responses. These interactions can lead to enhanced cytotoxicity against cancer cells while potentially sparing normal cells.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-76.10 ± 0.4
HepG232.74 - 69.63
HCT116>100

These findings suggest that the compound may be particularly effective against breast cancer cells (MCF-7), while showing moderate activity against liver cancer cells (HepG2).

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against HIV. Studies have shown that it can inhibit HIV integrase with an IC50 value as low as 32.37μM32.37\,\mu M, indicating its potential as a lead compound in antiviral drug development .

Antimicrobial Effects

The compound also displays antimicrobial activity, although specific data on its efficacy against various pathogens remain limited. Indole derivatives are generally recognized for their ability to interact with bacterial enzymes, leading to inhibition of growth.

Case Study: Anticancer Activity

In a study evaluating a series of indole derivatives, this compound was noted for its ability to induce cell cycle arrest at the G2/M phase in MCF-7 cells. The study highlighted its mechanism involving the inhibition of key protein kinases such as EGFR and HER2, which are essential for tumor growth and survival .

Case Study: Antiviral Efficacy

Another investigation focused on the compound's role as an integrase inhibitor in HIV treatment strategies. The study demonstrated that modifications to the nitro group could enhance binding affinity and inhibitory potency against integrase . This suggests a promising avenue for optimizing the compound's structure for improved antiviral activity.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Structural Optimization: Modifying functional groups may enhance its biological activity and selectivity.
  • Combination Therapies: Investigating synergistic effects with existing chemotherapeutics or antivirals could improve therapeutic outcomes.
  • Mechanistic Studies: Further elucidation of its molecular targets will provide insights into its mode of action and potential side effects.

Properties

IUPAC Name

ethyl 6-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMZLSPJSSDTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346926
Record name Ethyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16792-45-3
Record name Ethyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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